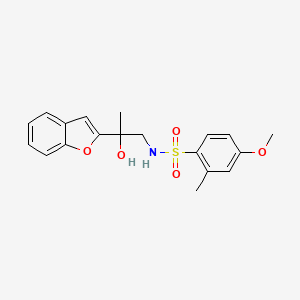

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Another method involves a one-pot three-step reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied extensively. For example, the molecular geometry and vibration assignments of the BBFA monomer were calculated . The molecular structure of the monomer was examined, and both the longest and shortest bonds were determined in the structure .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, the addition of a range of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates, which can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives have been analyzed in various studies. For instance, benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .Scientific Research Applications

Antibacterial and Anti-Inflammatory Potential

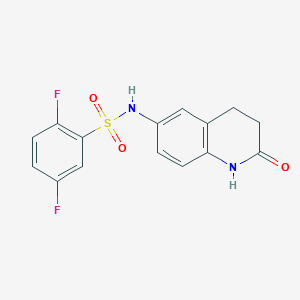

- Synthesis and Antibacterial Activity : Sulfonamides bearing the 1,4-benzodioxin ring, which are structurally similar to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide, have shown promising antibacterial potential. They have been considered as potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Semiconductor and Biological Properties

- Spectroscopic, Optical, and Conductivity Properties : Derivatives of benzofuran, similar to the compound of interest, have significant importance due to their diverse applications ranging from semiconductor properties to biological properties. Studies have investigated how the concentration of these compounds can control their spectroscopic, optical, and conductivity properties (Coskun et al., 2022).

Anticancer Properties

- Cytotoxic Activities in Cancer Cell Lines : Certain benzofuran derivatives have exhibited cytotoxic activity in vitro, specifically in breast cancer cell lines. This suggests their potential application in cancer research and treatment (Li et al., 2005).

Alzheimer’s Disease Research

- Inhibitory Effects on Acetylcholinesterase : Research on sulfonamides derived from 4-methoxyphenethylamine, structurally related to the compound , has shown acetylcholinesterase inhibitory activity. This suggests potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).

Molecular Structure and Pharmacology

- Spectroscopic Analysis and Dimer Interaction : Studies on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a related compound, provide insights into its molecular structure and intermolecular interactions. Such research aids in understanding the pharmacological potential of these molecules (Karakaya et al., 2015).

Antimicrobial and Antioxidant Applications

- Antimicrobial and Antioxidant Activities : Functionalized benzofuran derivatives have shown antimicrobial and antioxidant activities, indicating their potential use in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities of benzofuran compounds, it is likely that the compound induces changes at the molecular and cellular levels that result in inhibited cell growth, reduced oxidative stress, and potentially, inhibited viral replication .

Future Directions

Benzofuran derivatives have immense potential in scientific research. They have been used in the synthesis of novel compounds with target therapy potentials and little side effects . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-13-10-15(24-3)8-9-17(13)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-16(14)25-18/h4-11,20-21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQXNVRUAGPTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450846.png)

![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)

![9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2450850.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)

![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)